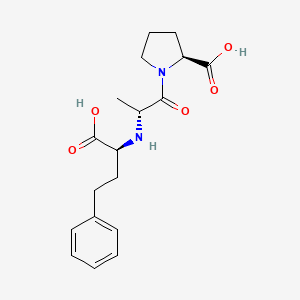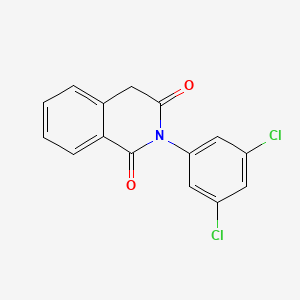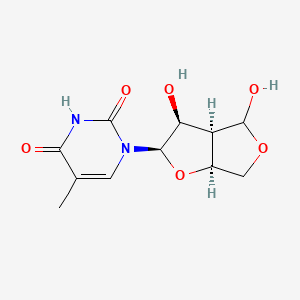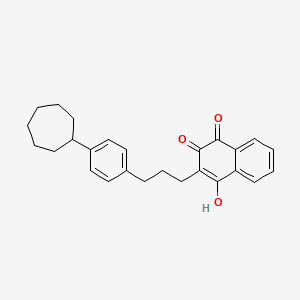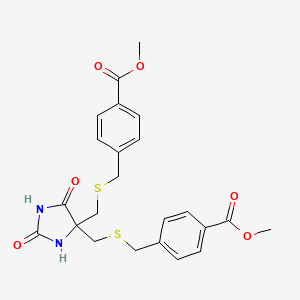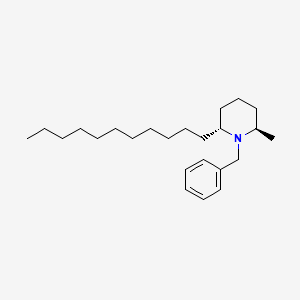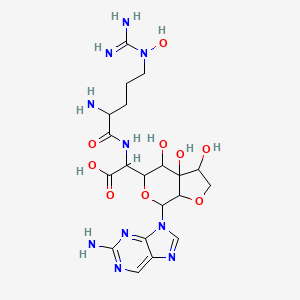
N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol: is a synthetic compound that belongs to the class of iminosugars These compounds are known for their ability to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol typically involves the following steps:
Starting Material: The synthesis begins with D-glucose.
Protection: The hydroxyl groups of D-glucose are protected using acetonides or benzyl groups to prevent unwanted reactions.
Reduction: The protected glucose is then reduced to form the corresponding alcohol.
Cyclization: The alcohol undergoes cyclization to form a pyrrolidine ring.
N-Benzylation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol is used as a glycosidase inhibitor in various chemical studies to understand enzyme mechanisms and develop new inhibitors .
Biology: In biological research, this compound is used to study carbohydrate metabolism and the role of glycosidases in various biological processes .
Medicine: The compound has potential therapeutic applications in the treatment of diseases such as diabetes, cancer, and viral infections due to its ability to inhibit glycosidases .
Industry: In the industrial sector, this compound is used in the synthesis of complex carbohydrates and glycosidase inhibitors for pharmaceutical applications .
Mécanisme D'action
N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol exerts its effects by mimicking the transition state of glycosidase-catalyzed reactions. It binds to the active site of glycosidases, inhibiting their activity and preventing the hydrolysis of glycosidic bonds. This inhibition can modulate various biological
Propriétés
Numéro CAS |
117781-09-6 |
|---|---|
Formule moléculaire |
C13H19NO4 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
(2R,3S,4S)-1-benzyl-2-[(1R)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C13H19NO4/c15-8-11(17)12-13(18)10(16)7-14(12)6-9-4-2-1-3-5-9/h1-5,10-13,15-18H,6-8H2/t10-,11-,12+,13+/m0/s1 |
Clé InChI |
GJXFUTMBLXCJRJ-WUHRBBMRSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@H](N1CC2=CC=CC=C2)[C@H](CO)O)O)O |
SMILES canonique |
C1C(C(C(N1CC2=CC=CC=C2)C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



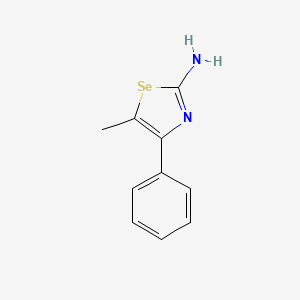
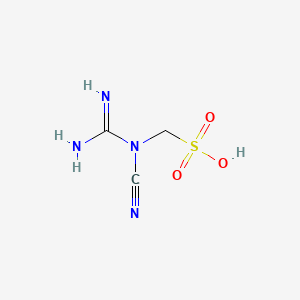
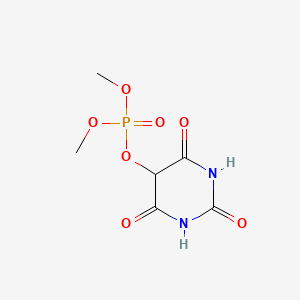
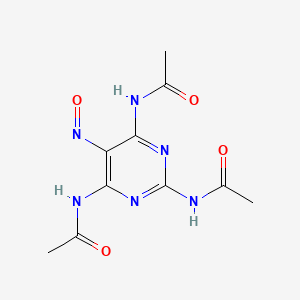
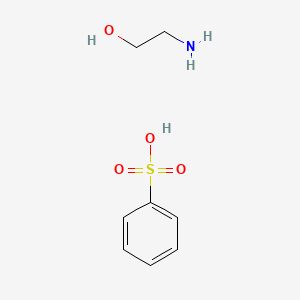
![[(3-Methylbutyl)sulfinyl]benzene](/img/structure/B12797871.png)
